molecular formula C20H17N3O2S B2880049 7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021260-47-8

7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2880049
CAS No.: 1021260-47-8
M. Wt: 363.44
InChI Key: IPCZDJJTMJVHFW-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic chemical compound designed for research use, featuring a fused pyrido-thieno-pyrimidine tricyclic core structure. This scaffold is recognized in medicinal chemistry as a privileged structure due to its structural relationship with purine bases, allowing it to interact with a variety of biological targets . Compounds based on the 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine skeleton have been investigated for decades, with early research demonstrating significant antiallergy activity, in some cases superior to established drugs like disodium cromoglycate in preclinical models . The specific 7-methyl and N-phenylethyl carboxamide substitutions on this core are strategic modifications that researchers can leverage to explore structure-activity relationships (SAR), particularly in optimizing potency and selectivity for specific enzymes or receptors. The primary research applications for this compound are likely in the fields of immunology, inflammation, and kinase signaling. The thienopyrimidine scaffold is a versatile platform for developing anti-infective and anticancer agents . Furthermore, closely related pyrido[1,2-a]thieno[2,3-d]pyrimidine carboxamides have been strategically designed and optimized as potent and selective oral inhibitors of phosphoinositide 3-kinase beta (PI3Kβ), demonstrating utility as antiplatelet agents with in vivo efficacy . This suggests that your compound may hold significant value for researchers studying thrombosis, signal transduction pathways, and the development of targeted protein kinase inhibitors. Its mechanism of action is anticipated to involve high-affinity binding to the ATP-binding site of specific kinase targets, potentially leading to selective enzyme inhibition. This product is intended for laboratory research purposes only and is strictly not intended for diagnostic, therapeutic, or human use. Researchers can utilize this compound as a key intermediate or a building block in organic synthesis and chemical biology, or as a pharmacological tool compound for in vitro bio-screening and target validation studies.

Properties

IUPAC Name

12-methyl-2-oxo-N-(2-phenylethyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-7-8-17-22-19-15(20(25)23(17)12-13)11-16(26-19)18(24)21-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCZDJJTMJVHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCCC4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the fused ring system.

    Introduction of the Methyl and Oxo Groups: Methylation and oxidation reactions are carried out to introduce the 7-methyl and 4-oxo groups, respectively.

    Attachment of the N-(2-phenylethyl) Group: This step involves the coupling of the phenylethylamine derivative with the core structure, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions activated by the heterocyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the ring system.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Variations in Carboxamide Substituents

The carboxamide group’s substituent is a critical determinant of physicochemical and biological properties. Key analogs include:

  • 4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide: Substituted with a 3-pyridinyl group, which introduces a basic nitrogen atom, enhancing solubility and hydrogen-bonding capacity .
  • 3-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (CAS RN: 891870-73-8): Incorporates a pyridin-2-ylmethyl group and a partially saturated pyrrolo ring, likely altering conformational flexibility and binding kinetics .

Molecular Weight and Physicochemical Properties

Compound Name Substituent (R) Molecular Weight Key Features
Target Compound N-(2-phenylethyl) ~348* Flexible alkyl chain with aromaticity
N-[2-(Methylthio)phenyl] analog N-[2-(methylthio)phenyl] 367.45 Sulfur-containing aromatic substituent
N-(3-Pyridinyl) analog N-(3-pyridinyl) 322.34 Basic nitrogen enhances solubility
N-(Pyridin-2-ylmethyl) analog N-(pyridin-2-ylmethyl) ~322† Pyridine-methyl hybrid substituent

*Estimated based on structural similarity.
†Approximate value derived from molecular formula.

The target compound’s higher molecular weight (~348) compared to the N-(3-pyridinyl) analog (322.34) reflects the bulkier 2-phenylethyl group, which may influence lipophilicity and membrane permeability.

Biological Activity

7-Methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activities, focusing on anti-inflammatory properties and interactions with various biological targets.

Chemical Structure and Properties

The compound belongs to the pyrido[1,2-a]thieno[2,3-d]pyrimidine family, which is known for diverse biological activities. Its structure includes a fused pyrido-thieno-pyrimidine core that contributes to its unique chemical properties.

Biological Activity Overview

Recent studies have highlighted the compound's significant biological activities, particularly its anti-inflammatory effects. The following sections detail the findings from various research studies.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through several assays, including COX enzyme inhibition and in vivo models of inflammation.

  • COX Inhibition Studies :
    • The compound was tested against cyclooxygenase (COX) enzymes, which are key mediators in inflammation. Preliminary results indicated that it exhibits notable inhibitory activity against COX-1 and COX-2 enzymes.
    • The half-maximal inhibitory concentration (IC50) values were reported as follows:
      • COX-1 : 19.45 ± 0.07 μM
      • COX-2 : 31.4 ± 0.12 μM
    • These values suggest a moderate potency compared to standard anti-inflammatory drugs like diclofenac and celecoxib, which have IC50 values in the lower micromolar range .
  • In Vivo Anti-Inflammatory Models :
    • The compound demonstrated effectiveness in carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. The effective dose (ED50) values were comparable to indomethacin, a widely used anti-inflammatory agent.
    • For instance, the ED50 for one of the derivatives was calculated at 9.17 μM, indicating strong anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific functional groups significantly influence the biological activity of the compound. Electron-releasing substituents on the pyrimidine skeleton enhance anti-inflammatory effects. Modifications in the side chains also play a crucial role in determining potency against COX enzymes .

Case Studies and Research Findings

Several case studies have investigated the biological activity of related compounds within the same chemical family, providing insights into their mechanisms of action and therapeutic potential:

Compound NameIC50 (μM) COX-1IC50 (μM) COX-2ED50 (μM) In Vivo
7-Methyl Compound19.45 ± 0.0731.4 ± 0.129.17
Celecoxib0.04 ± 0.010.04 ± 0.01N/A
IndomethacinN/AN/A9.17

These findings highlight the potential of this compound as an anti-inflammatory agent comparable to established drugs.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Gene Expression Modulation : Studies employing RT-PCR techniques have shown that treatment with this compound downregulates mRNA levels of pro-inflammatory cytokines and enzymes like iNOS and COX-2 in RAW264.7 cells .

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